molecular formula C10H19N B13195414 3-(3-Methylcyclohexyl)azetidine

3-(3-Methylcyclohexyl)azetidine

Cat. No.: B13195414
M. Wt: 153.26 g/mol
InChI Key: WMPJJNHUFYBTHX-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohexyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(3-Methylcyclohexyl)azetidine, can be achieved through several methods:

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylcyclohexyl)azetidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(3-Methylcyclohexyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylcyclohexyl)azetidine involves its interaction with various molecular targets. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in many chemical processes. The nitrogen atom in the ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

3-(3-methylcyclohexyl)azetidine

InChI

InChI=1S/C10H19N/c1-8-3-2-4-9(5-8)10-6-11-7-10/h8-11H,2-7H2,1H3

InChI Key

WMPJJNHUFYBTHX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2CNC2

Origin of Product

United States

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